molecular formula C10H12O5 B3169174 3,5-Dimethoxyphenylglyoxal hydrate CAS No. 93506-72-0

3,5-Dimethoxyphenylglyoxal hydrate

Cat. No. B3169174
CAS RN: 93506-72-0
M. Wt: 212.2 g/mol
InChI Key: QNSGQYLIAUSUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethoxyphenylglyoxal hydrate (3,5-DMPGH) is a synthetic compound that has been used in a variety of scientific studies. It is a colorless, odorless, and water-soluble compound that is structurally related to glyoxal, a naturally-occurring dicarboxylic acid. 3,5-DMPGH has a wide range of applications in the fields of biochemistry, pharmacology, and medicine.

Scientific Research Applications

Thermodynamics and Kinetics of Related Compounds

  • Thermodynamics and Kinetics of Methylglyoxal Dimer Formation : A study by Krizner, De Haan, and Kua (2008) investigated the hydration of methylglyoxal using computational methods, which could be relevant to understanding the behavior of similar compounds like 3,5-dimethoxyphenylglyoxal hydrate. The study found that aldol condensations are favored in the oligomerization of methylglyoxal, differing from glyoxal due to the presence of a methyl group (Krizner, De Haan, & Kua, 2008).

Polymer Crystallinity and Water Uptake

  • Polymer Crystallinity Controls Water Uptake in Glycol Side-Chain Polymer Organic Electrochemical Transistors : A 2019 study by Flagg et al. explored polythiophene derivatives with ethylene glycol-based side chains, which might provide insights into the hydration and crystallinity aspects relevant to compounds like 3,5-dimethoxyphenylglyoxal hydrate. The research highlighted the significance of polymer hydration and nanoscale morphology in organic electrochemical transistors (Flagg et al., 2019).

Synthesis and Characterization

  • Synthesis and Characterization of 3,5-Dimethoxyphthalic Anhydride : Research by Liu Zuliang (2007) on the synthesis of 3,5-dimethoxyphthalic anhydride could provide a foundation for understanding the synthetic pathways and characterization of similar compounds like 3,5-dimethoxyphenylglyoxal hydrate. This research involved alkylation, hydrolysis, and other chemical transformations, emphasizing the importance of detailed chemical analysis in such compounds (Liu, 2007).

Spectral and Magnetic Properties

  • Thermal, Spectral, and Magnetic Properties of 3,5-Dimethoxybenzoates : A study by Ferenc, Walków-Dziewulska, and Sadowski (2005) on the complexes of 3,5-dimethoxybenzoates of Co(II), Ni(II), and Cu(II) might offer insights into the spectral and magnetic properties of related compounds like 3,5-dimethoxyphenylglyoxal hydrate. Their research focused on characterizing these complexes through various spectroscopic techniques, which can be crucial in understanding the physical and chemical properties of similar compounds (Ferenc, Walków-Dziewulska, & Sadowski, 2005).

Molecular-Level Drug Dosing Devices

  • Light-Triggered Molecule-Scale Drug Dosing Devices : McCoy et al. (2007) synthesized photolabile conjugates involving compounds similar to 3,5-dimethoxyphenylglyoxal hydrate. They demonstrated controlled, light-triggered release of drugs from polymeric scaffolds, showcasing the potential application of such compounds in precision drug delivery systems (McCoy et al., 2007).

properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4.H2O/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2;/h3-6H,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSGQYLIAUSUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C=O)OC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxyphenylglyoxal hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethoxyphenylglyoxal hydrate
Reactant of Route 2
Reactant of Route 2
3,5-Dimethoxyphenylglyoxal hydrate
Reactant of Route 3
3,5-Dimethoxyphenylglyoxal hydrate
Reactant of Route 4
3,5-Dimethoxyphenylglyoxal hydrate
Reactant of Route 5
3,5-Dimethoxyphenylglyoxal hydrate
Reactant of Route 6
3,5-Dimethoxyphenylglyoxal hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.